molecular formula C12H19N5O B1437731 N-cyclohexyl-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine CAS No. 941521-06-8

N-cyclohexyl-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine

Cat. No. B1437731
M. Wt: 249.31 g/mol
InChI Key: VOOTVNIUXKUGME-UHFFFAOYSA-N
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Description

“N-cyclohexyl-N’-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine” is a chemical compound with the molecular formula C12H19N5O . It has a molecular weight of 249.31 .


Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, an N-halamine precursor 2-(3-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)ureido)ethyl methacrylate (SCMHBMA) was synthesized and grafted on cotton fabrics via atom transfer radical polymerization for antibacterial function after chlorination .


Physical And Chemical Properties Analysis

“N-cyclohexyl-N’-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine” has a molecular weight of 249.31 . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not specified in the search results .

Scientific Research Applications

Field: Forensic Science

  • Application : N-Cyclohexyl Methylone is used as an analytical reference standard in forensic applications .
  • Method : The compound is identified based on evaluation of analytical data (GC-MS and LC-QTOF-MS) in comparison to analysis of acquired reference material .
  • Results : The compound has been identified in various forms such as ecstasy tablets and beige crystalline rock and off-white crystalline powder .

Field: Pharmacology

  • Application : N-Cyclohexyl Methylone is studied for its psychoactive effects similar to amphetamines .
  • Results : Adverse events, including deaths, have been reported in the literature .

properties

IUPAC Name

2-cyclohexyl-1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N5O/c1-8-7-10(18)16-12(14-8)17-11(13)15-9-5-3-2-4-6-9/h7,9H,2-6H2,1H3,(H4,13,14,15,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOOTVNIUXKUGME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)NC(=NC2CCCCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-cyclohexyl-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine
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N-cyclohexyl-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine
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N-cyclohexyl-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine
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N-cyclohexyl-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine
Reactant of Route 5
N-cyclohexyl-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine
Reactant of Route 6
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N-cyclohexyl-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine

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